molecular formula C16H23ClN2 B15214742 (3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine CAS No. 820979-79-1

(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine

Cat. No.: B15214742
CAS No.: 820979-79-1
M. Wt: 278.82 g/mol
InChI Key: GIHACMVWDAWHCG-HNNXBMFYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-Chlorobenzyl Group: This step involves the reaction of the pyrrolidine intermediate with 2-chlorobenzyl chloride under suitable conditions, such as the presence of a base like sodium hydroxide or potassium carbonate.

    Addition of the Cyclopentyl Group:

Industrial Production Methods

Industrial production of (S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorobenzyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles (amines, thiols), solvents like dichloromethane or ethanol, and catalysts if necessary.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpyrrolidine: Lacks the 2-chlorobenzyl and cyclopentyl groups, resulting in different chemical properties and applications.

    N-Cyclopentylpyrrolidine:

    2-Chlorobenzylamine: Contains the 2-chlorobenzyl group but lacks the pyrrolidine and cyclopentyl components.

Uniqueness

(S)-N-(2-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine is unique due to the combination of the 2-chlorobenzyl and cyclopentyl groups attached to the pyrrolidine ring

Properties

CAS No.

820979-79-1

Molecular Formula

C16H23ClN2

Molecular Weight

278.82 g/mol

IUPAC Name

(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine

InChI

InChI=1S/C16H23ClN2/c17-16-8-4-1-5-13(16)12-19(14-6-2-3-7-14)15-9-10-18-11-15/h1,4-5,8,14-15,18H,2-3,6-7,9-12H2/t15-/m0/s1

InChI Key

GIHACMVWDAWHCG-HNNXBMFYSA-N

Isomeric SMILES

C1CCC(C1)N(CC2=CC=CC=C2Cl)[C@H]3CCNC3

Canonical SMILES

C1CCC(C1)N(CC2=CC=CC=C2Cl)C3CCNC3

Origin of Product

United States

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